4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one
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Overview
Description
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting nitriles with amidoximes under specific conditions.
Coupling Reactions: The furan and oxadiazole rings can be coupled using palladium-catalyzed cross-coupling reactions.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Various substitution reactions can take place, especially at the benzyl and pyrrolidinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to dihydro-oxadiazoles.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for biological imaging.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Inhibiting the activity of specific enzymes.
Activation: Activating certain receptors or signaling pathways.
Binding: Binding to DNA or RNA to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-benzylpyrrolidin-2-one
- 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(4-methylbenzyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-(2-methylbenzyl)pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group may impart unique steric and electronic properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-1-[(2-methylphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-2-3-6-13(12)10-21-11-14(9-16(21)22)17-19-18(24-20-17)15-7-4-8-23-15/h2-8,14H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCXMZRNGVLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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